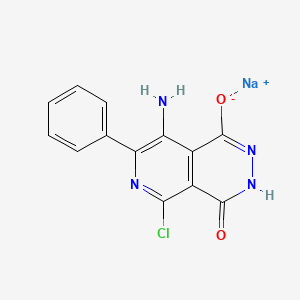
L 012 sal de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
L 012 sodium salt, a luminol-based chemiluminescent (CL) probe, is widely used to detect NADPH oxidase (Nox)-derived superoxide (O2 •−) . The primary target of L 012 sodium salt is the superoxide anion (O2 •−) , which is derived from NADPH oxidase (Nox) .
Mode of Action
Instead, it is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of H2O2, to the LumH· radical form . This radical form then reacts with oxygen (O2) to yield O2 •− and L 012 quinone (q-Lum) .
Biochemical Pathways
The O2 •− in turn reacts with the LumH· radical, leading eventually to an endoperoxide that decomposes to emit luminescence . This reaction is part of the broader biochemical pathway involving the generation and detection of reactive oxygen species (ROS).
Pharmacokinetics
It is known that l 012 sodium salt is soluble in water at a concentration of 2 mg/ml , which may influence its bioavailability.
Result of Action
The result of the action of L 012 sodium salt is the generation of a chemiluminescent signal. This signal is used to detect the presence and quantity of reactive oxygen species (ROS), specifically superoxide anions (O2 •−), in biological samples .
Action Environment
The action of L 012 sodium salt can be influenced by various environmental factors. For instance, the presence of peroxidase and H2O2 is necessary for the conversion of L 012 sodium salt to its radical form . Additionally, the compound’s chemiluminescent properties may be affected by the pH and temperature of its environment.
Análisis Bioquímico
Biochemical Properties
L012 Sodium interacts with various enzymes and proteins to produce a chemiluminescent signal. It is particularly sensitive to the superoxide anion (O2•−), a reactive oxygen species produced by NADPH oxidase (Nox) enzymes . The nature of these interactions involves the oxidation of L012 Sodium, which results in the emission of light .
Cellular Effects
L012 Sodium influences cell function by enabling the detection of superoxide anion (O2•−) production, which plays a role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . The detection of these reactive oxygen species can provide insights into the cellular effects of various biochemical reactions.
Molecular Mechanism
The molecular mechanism of L012 Sodium involves its reaction with superoxide anions (O2•−) to produce light. This chemiluminescence is a result of the oxidation of L012 Sodium, which occurs when it interacts with superoxide anions . This mechanism allows for the detection of these reactive oxygen species, providing a measure of Nox enzyme activity .
Temporal Effects in Laboratory Settings
The effects of L012 Sodium can change over time in laboratory settings. Its chemiluminescent signal is stable and can be measured over extended periods, allowing for the observation of long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of L012 Sodium can vary with different dosages in animal models. Higher concentrations of L012 Sodium allow for the detection of greater amounts of superoxide anion (O2•−), providing a measure of the level of Nox enzyme activity .
Metabolic Pathways
L012 Sodium is involved in the metabolic pathway of reactive oxygen species detection. It interacts with superoxide anions (O2•−), which are produced by NADPH oxidase (Nox) enzymes .
Transport and Distribution
L012 Sodium is distributed throughout cells and tissues where it interacts with superoxide anions (O2•−). Its distribution and accumulation can be influenced by the level of Nox enzyme activity .
Subcellular Localization
The subcellular localization of L012 Sodium is not confined to a specific compartment or organelle. It is distributed throughout the cell where it can interact with superoxide anions (O2•−) produced in various locations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L 012 sodium salt involves the reaction of 8-amino-5-chloro-7-phenyl-2,3-dihydro-pyrido[3,4-d]pyridazine-1,4-dione with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt .
Industrial Production Methods
Industrial production of L 012 sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L 012 sodium salt primarily undergoes oxidation reactions. It is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of hydrogen peroxide, to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase are commonly used to catalyze the oxidation of L 012 sodium salt.
Reaction Conditions: The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yield and sensitivity.
Major Products
The major products formed from the oxidation of L 012 sodium salt are superoxide anion and L 012 quinone .
Comparación Con Compuestos Similares
Similar Compounds
Luminol: Another chemiluminescent probe used for detecting ROS and RNS.
Lucigenin: A chemiluminescent probe with lower sensitivity compared to L 012 sodium salt.
MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one): Another chemiluminescent probe used for detecting ROS.
Uniqueness
L 012 sodium salt is unique due to its significantly higher chemiluminescence yield and sensitivity compared to luminol, lucigenin, and MCLA . This makes it a preferred choice for detecting low levels of ROS and RNS in various research applications .
Propiedades
IUPAC Name |
sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEUYSJHQQCEFP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN4NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143556-24-5 |
Source


|
| Record name | Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



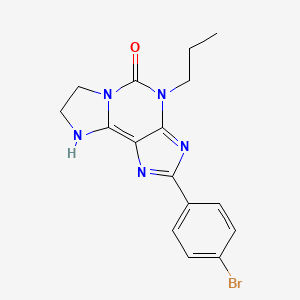
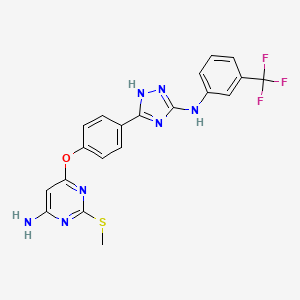

![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

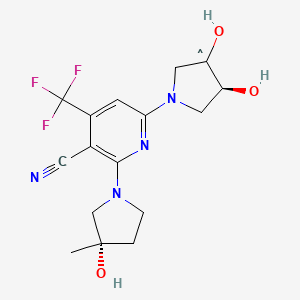
![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B608339.png)
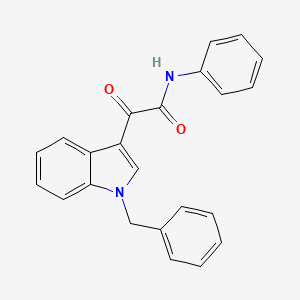
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)


